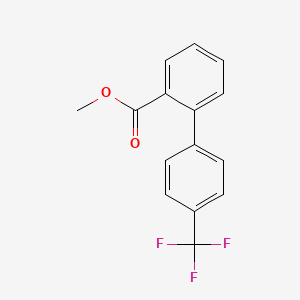

4'-トリフルオロメチル-2-ビフェニルカルボン酸メチル

概要

説明

Methyl 4'-(trifluoromethyl)-2-biphenylcarboxylate, also known as 4-trifluoromethyl-2-biphenylcarboxylic acid methyl ester, is a synthetic organic compound commonly used in various scientific applications. It is a colorless, non-toxic compound with a low melting point, making it ideal for laboratory experiments. It is used in numerous applications, including as an intermediate in organic synthesis, as an additive in polymers, and as a catalyst in catalytic hydrogenation. It has also been used in the preparation of several pharmaceuticals, including anti-inflammatory agents and anti-cancer drugs.

科学的研究の応用

医薬品開発

4'-トリフルオロメチル-2-ビフェニルカルボン酸メチルなどの化合物中のトリフルオロメチル基は、薬剤の薬理学的特性を強化することが知られています。 この基は、分子の代謝安定性を向上させ、親油性を高めることができ、生物学的障壁をより効果的に通過できるようになります . この化合物は、様々なFDA承認薬の合成に使用することができ、トリフルオロメチル基は薬理フォアとして作用し、疾患や障害の治療に貢献しています .

がん研究

がん研究では、トリフルオロメチル基が分子の抗がん活性に大きな影響を与えることが示されています。 例えば、トリフルオロメチル基を有するイソキサゾール系分子は、この官能基の存在により、乳がん細胞株(MCF-7)を含む様々ながん細胞株に対して、抗がん活性を強化することが示されています . 4'-トリフルオロメチル-2-ビフェニルカルボン酸メチルは、潜在的に、有効性を向上させた新規抗がん剤の合成に使用することができます .

分子トポロジー

この化合物は、分子トポロジーの構築に役割を果たします。ホモメタルおよびヘテロメタルの分子正方形の形成に使用されており、複雑な分子構造の作成における有用性を示しています。 このような構造は、超分子化学の分野において重要であり、新規材料や触媒の開発に使用することができます .

作用機序

Target of Action

Compounds with trifluoromethyl groups have been found to interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the overall structure of the compound and the biological context in which it is used.

Mode of Action

Trifluoromethyl groups are known to influence the reactivity and physicochemical properties of compounds . They can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . The trifluoromethyl group in this compound could potentially enhance its interaction with its targets, leading to changes in their function.

Biochemical Pathways

Compounds with trifluoromethyl groups have been found to influence various biochemical pathways depending on their specific targets

Pharmacokinetics

For instance, trifluoromethyl groups can enhance the metabolic stability of compounds, potentially increasing their bioavailability .

Result of Action

The trifluoromethyl group can enhance the potency of compounds, potentially leading to more pronounced effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate. The trifluoromethyl group can enhance the lipophilicity of compounds, potentially influencing their interaction with nonpolar environments . Additionally, the stability of the compound could be influenced by factors such as pH and temperature.

実験室実験の利点と制限

Methyl 4'-(trifluoromethyl)-2-biphenylcarboxylate has several advantages for laboratory experiments. It is a non-toxic compound with a low melting point, making it easy to handle and store. In addition, it is relatively inexpensive and readily available. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very stable in the presence of light or heat, making it difficult to use in long-term experiments.

将来の方向性

There are several potential future directions for the use of methyl 4'-(trifluoromethyl)-2-biphenylcarboxylate. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. In addition, further research could be conducted to explore the potential applications of the compound in organic synthesis and polymer production. Finally, research could be conducted to develop methods for improving the solubility and stability of the compound, making it more suitable for use in a variety of laboratory experiments.

生化学分析

Biochemical Properties

The trifluoromethyl group in Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine This property can influence its interactions with various biomolecules

Cellular Effects

Compounds with a trifluoromethyl group have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate is not well-understood. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Metabolic Pathways

The Suzuki–Miyaura (SM) cross-coupling reaction, which involves the transfer of organoboron reagents to palladium, is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

特性

IUPAC Name |

methyl 2-[4-(trifluoromethyl)phenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-20-14(19)13-5-3-2-4-12(13)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCNEYUUOTZZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647585 | |

| Record name | Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91748-18-4 | |

| Record name | Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

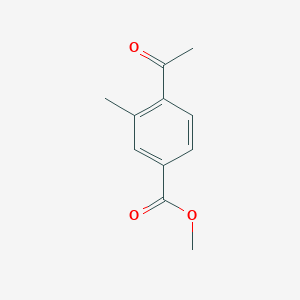

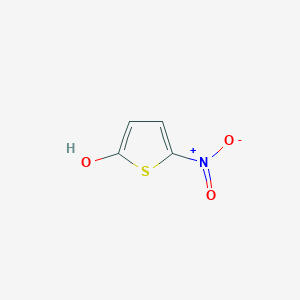

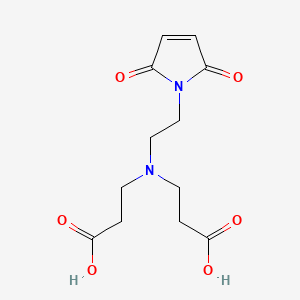

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(Hydroxymethyl)pyrimidin-4-YL]methanol](/img/structure/B1629348.png)

![4-(4-Methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B1629352.png)

![Methyl[(3-nitrophenyl)methyl]amine hydrochloride](/img/structure/B1629364.png)

![1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid](/img/structure/B1629369.png)